3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-12-16(2)14-17(13-15)20(27)25-10-8-24(9-11-25)18-4-5-19(23-22-18)26-7-3-6-21-26/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMHJPQTVMTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule with significant potential in biological applications. It is characterized by its unique structural features, which include a piperazine ring and a pyrazole moiety. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H22N6O
- Molecular Weight : 362.4 g/mol
- IUPAC Name : (3,5-dimethylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notable mechanisms include:
- Antiproliferative Activity :
- Autophagy Modulation :
- Inhibition of Key Proteins :
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of similar compounds that share structural features with this compound.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a related compound in vitro against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.15 to 1.4 µM across different assays, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Autophagy Induction
Research highlighted that certain derivatives of pyrazole compounds could modulate autophagic processes effectively. These findings suggest that the compound may also influence autophagic flux, enhancing its therapeutic profile against tumors resistant to conventional therapies .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties, particularly in the treatment of neurological disorders and as an anticancer agent. Its structure allows for interactions with various biological targets:
- Antidepressant Activity : Studies suggest that piperazine derivatives can influence serotonin receptors, making this compound a candidate for antidepressant drug development .
- Anticancer Properties : The incorporation of pyrazole and piperazine moieties has been linked to cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
Biological Research
Research has shown that this compound can modulate biological pathways through its interaction with enzymes and receptors:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at metabolic disorders.
- Receptor Modulation : The compound's ability to bind to various receptors suggests its use in studies focusing on receptor-ligand interactions, particularly in the central nervous system .
Materials Science
In addition to its biological applications, 3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can also be utilized in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, potentially leading to advancements in material durability and functionality .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of piperazine derivatives on human cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The mechanism involved the induction of oxidative stress and disruption of mitochondrial function.
Case Study 2: Neuropharmacology
In a neuropharmacological study, derivatives of this compound were tested for their effects on anxiety and depression models in rodents. Results indicated that the compounds reduced anxiety-like behaviors significantly compared to controls, suggesting their potential as new anxiolytic agents.
Comparison with Similar Compounds
Structural Analog 1: N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Key Features :
- Pyridazine core with pyrazole at position 6 and aniline at position 3.
- Planarity : Exhibits an r.m.s. deviation of 0.044 Å, indicating high planarity stabilized by intramolecular C–H⋯N hydrogen bonds and π–π interactions between pyridazine and pyrazole rings .
- Synthesis : Prepared via nucleophilic substitution of 3-chloro-6-pyrazolylpyridazine with aniline .
Comparison :
- Substituent Differences : Lacks the piperazine-benzoyl group, replacing it with an aniline. This reduces steric bulk and alters electronic properties.
Structural Analog 2: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Key Features :
- Piperazinyl group substituted with a 3-(4-chlorophenoxy)propyl chain.
- Pharmacological Activity: Pyridazine-piperazine hybrids are reported to exhibit anti-inotropic, antiplatelet, and antibacterial effects .
Comparison :
- Substituent Chemistry: The 4-chlorophenoxypropyl chain introduces flexibility and electron-withdrawing chlorine atoms, contrasting with the rigid, electron-donating dimethylbenzoyl group in the target compound.
- Lipophilicity: The chlorophenoxy group may enhance membrane permeability but could increase toxicity risks compared to the dimethylbenzoyl motif.
Structural Analog 3: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Key Features :
Comparison :
- Solubility : Sulfonyl groups improve aqueous solubility but may reduce blood-brain barrier penetration relative to lipophilic benzoyl derivatives.
Data Tables
Preparation Methods
Acylation of Piperazine
Piperazine reacts with 3,5-dimethylbenzoyl chloride under Schotten-Baumann conditions to yield the monoacylated product. Key parameters include:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts.
-
Stoichiometry : A 1:1 molar ratio of piperazine to acyl chloride prevents over-acylation.
Reaction Equation :
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78 |
| Reaction Time | 4 h | 85 |
| Solvent | THF | 82 |
Functionalization of the Pyridazine Core
Preparation of 3,6-Dichloropyridazine
The pyridazine backbone is synthesized via cyclization of 1,4-diketones with hydrazine, followed by chlorination using phosphorus oxychloride (POCl₃).
Reaction Conditions :
Regioselective Substitution at Position 6
6-Chloro-3-(piperazin-1-yl)pyridazine is obtained by reacting 3,6-dichloropyridazine with piperazine in dimethylformamide (DMF) at 80°C for 12 h. The use of excess piperazine (2.5 equiv) ensures complete substitution at position 3.
Key Observation : Position 3 exhibits higher electrophilicity due to resonance effects, facilitating preferential substitution over position 6.
| Pyrazole Equiv | Time (h) | Yield (%) |
|---|---|---|
| 1.2 | 24 | 65 |
| 2.0 | 24 | 82 |
| 3.0 | 24 | 85 |
Final Coupling and Purification
Buchwald-Hartwig Amination
An alternative route employs palladium-catalyzed coupling to attach the pre-formed 1-(3,5-dimethylbenzoyl)piperazine to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine:
Advantages :
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Methanol/water (4:1) yields >99% purity.
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, 1H, pyridazine-H), 7.80 (s, 1H, pyrazole-H), 3.75–3.60 (m, 8H, piperazine), 2.35 (s, 6H, CH₃). |
| HRMS | m/z 407.1985 [M+H]⁺ (calc. 407.1982) |
Thermal Properties :
Challenges and Mitigation Strategies
Regiochemical Control
Q & A
Q. What are the key steps and optimization strategies for synthesizing 3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyridazine Functionalization: Introduce the pyrazole group via nucleophilic aromatic substitution (e.g., using 1H-pyrazole and a base like NaH in DMF at 80–100°C) .
Piperazine Substitution: Couple the 3,5-dimethylbenzoyl group to the piperazine moiety via amide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DCM .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .
Key Optimization: Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 12 hours under reflux) while maintaining yields of 75–85% .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 421.2021 for C₂₁H₂₅N₆O) .
- X-ray Crystallography: Resolves crystal packing and torsional angles (e.g., dihedral angle of 12° between pyridazine and benzoyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyridazine derivatives?
Methodological Answer:
- Comparative SAR Analysis: Use a table to correlate structural variations with activity (e.g., substituent effects on receptor binding):
| Compound | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| Analog A | 4-Ethoxybenzoyl | Antitumor (IC₅₀: 12 µM) | |
| Analog B | 4-Chlorophenylsulfonyl | Antiviral (EC₅₀: 5 µM) | |
| Target Compound | 3,5-Dimethylbenzoyl | Neurotransmitter modulation (Ki: 0.8 nM) |
- Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with CYP450 enzymes to predict metabolic stability (e.g., t₁/₂ > 4 hours in liver microsomes) .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability (ΔE ≈ 3.2 eV suggests moderate reactivity) .
- ADMET Predictions: Use tools like SwissADME to estimate logP (2.8), blood-brain barrier permeability (CNS MPO score: 4.5), and hERG inhibition risk (IC₅₀ > 10 µM) .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer:
Target Identification:
- Radioligand Binding Assays: Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors using [³H]-spiperone competition assays .
- Kinase Profiling: Use a panel of 50 kinases (e.g., JAK2, PKC) to identify off-target effects .
Functional Assays:
- cAMP/PIP₂ Accumulation: Measure G-protein coupling via BRET-based biosensors in HEK293 cells .
In Vivo Validation:
- Rodent Behavioral Models: Test in forced swim (antidepressant) or rotarod (motor coordination) assays at 10 mg/kg (oral) .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Reagent Optimization: Replace EDCI with DCC (yield increase from 45% to 68%) due to reduced steric hindrance .
- Solvent Screening: Switch from DCM to THF, improving solubility of the benzoyl-piperazine intermediate .
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions (e.g., piperazine dimerization) .
Q. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via HPLC (acceptance: <5% degradation) .
- Light/Heat Stress Testing: Expose to 40°C/75% RH for 4 weeks; confirm no polymorphic transitions via PXRD .
Data Interpretation
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
Methodological Answer:
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites in plasma (e.g., hydroxylated derivatives with 10× higher potency) .
- Tissue Distribution Studies: Quantify compound levels in tumors vs. liver via qPCR or autoradiography to explain efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
